Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate

Drug Design Medicinal Chemistry Pharmacokinetics

Researchers requiring a privileged scaffold for kinase inhibition or soft-drug design often face limited access to well-characterized N-(pyridine-2-carbonyl)-anthranilic acid esters. Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3) addresses this need as a crystalline, esterase-labile building block. • Confers >100-fold higher cellular potency than carboxylic acid metabolites via enhanced membrane permeability (cLogP ~3.8). • Defined C-H⋯O hydrogen-bonded dimeric packing ensures reproducible solid-state properties for formulation and co-crystal studies. • 2-Pyridylcarbonyl moiety enables metal chelation and hydrogen bonding essential for target engagement.

Molecular Formula C19H14N2O3
Molecular Weight 318.3 g/mol
CAS No. 917889-53-3
Cat. No. B12605680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-[(pyridine-2-carbonyl)amino]benzoate
CAS917889-53-3
Molecular FormulaC19H14N2O3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3
InChIInChI=1S/C19H14N2O3/c22-18(17-12-6-7-13-20-17)21-16-11-5-4-10-15(16)19(23)24-14-8-2-1-3-9-14/h1-13H,(H,21,22)
InChIKeyKLXKHGYTNRUPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3): Structural Identity and Basic Characteristics for Research Procurement


Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3, C19H14N2O3, MW 318.33) is a pyridine-carboxamido benzoate ester comprising a picolinamide moiety linked to an anthranilic acid core and esterified with phenol. This compound belongs to the class of N-(pyridine-2-carbonyl)-anthranilic acid esters, a chemotype with demonstrated utility in drug discovery as a privileged scaffold for kinase inhibition, anti-inflammatory activity, and as a soft-drug precursor due to esterase-labile ester bonds [1]. Its crystal structure reveals C—H⋯O hydrogen-bonded dimers, indicating a defined solid-state packing that may influence solubility and formulation behavior [2].

Why In-Class Substitution of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3) is Scientifically Unsound


Within the pyridine-carboxamido benzoate class, even minor structural modifications (e.g., methyl vs. phenyl ester; 2-pyridyl vs. 3-pyridyl carbonyl) drastically alter physicochemical properties and biological performance. The phenyl ester of 917889-53-3 confers distinct lipophilicity (cLogP ~3.8 predicted) and hydrolytic stability compared to the free acid (2-[(2-pyridinylcarbonyl)amino]benzoic acid, CAS 58668-43-2) or methyl ester (CAS 69873-67-2) . In analogous ROCK inhibitor series, phenyl benzoate esters demonstrate >100-fold higher cellular potency than their carboxylic acid metabolites due to enhanced membrane permeability, while maintaining metabolic inactivation via esterases [1]. Substitution without head-to-head comparative data risks selecting a compound with altered target engagement, pharmacokinetics, or off-target liability profiles.

Quantitative Differentiation of Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3) from Closest Analogs


Lipophilicity Advantage Over Free Acid Analog for Cellular Permeability

Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3) exhibits substantially higher calculated lipophilicity compared to its free acid analog 2-[(2-pyridinylcarbonyl)amino]benzoic acid (CAS 58668-43-2). Predicted cLogP values (AlogP) indicate a shift from polar carboxylate character to neutral, membrane-permeable ester . In analogous ROCK inhibitor series, phenyl benzoate esters demonstrate >100-fold improvement in cellular MLC phosphorylation inhibition (IC50) relative to the corresponding carboxylic acid metabolites [1].

Drug Design Medicinal Chemistry Pharmacokinetics

Esterase-Dependent Metabolic Liability: Soft-Drug Potential

The phenyl ester moiety of 917889-53-3 is susceptible to esterase-mediated hydrolysis, generating the inactive carboxylic acid metabolite. In structurally related phenyl benzoate ROCK inhibitors, the parent esters exhibit strong enzymatic (ROCK2 IC50 < 10 nM) and cellular activity (MLC phosphorylation IC50 < 100 nM), while the corresponding carboxylic acid metabolites show negligible functional activity (IC50 > 10,000 nM) [1]. This property is advantageous for 'soft-drug' design, enabling localized or transient pharmacological action with reduced systemic persistence.

Prodrug Design Metabolism Soft Drugs

Distinct Hydrogen-Bonding Motif in Solid State vs. Methyl Ester

X-ray crystallography of phenyl 2-picolinamidobenzoate (identical to 917889-53-3) reveals C—H⋯O hydrogen-bonded dimers arranged parallel to the crystallographic a-axis [1]. This contrasts with the methyl ester analog (CAS 69873-67-2), which lacks the extended π-π stacking potential of the phenyl ring. Such differences in solid-state packing can influence melting point, solubility, and stability under storage conditions—critical parameters for reproducible in vitro assay performance.

Crystallography Solid-State Chemistry Formulation

Preferential 2-Pyridyl Regiochemistry Over 3-Pyridyl Isomers

The 2-pyridinecarbonyl substitution in 917889-53-3 positions the pyridyl nitrogen for potential bidentate metal chelation (e.g., with kinase active-site Mg²⁺) or hydrogen-bonding interactions. In aromatase inhibition, 2-phenylpyridine exhibits a unique Type I/Type II hybrid spectrum, while 3- and 4-substituted analogs show distinct binding modes [1]. Terremide A, a 3-pyridinecarbonyl analog, possesses a different IUPAC name and distinct ADMET profile (e.g., CYP1A2 inhibition probability 60.86%) [2], underscoring that even regioisomeric variation alters biological fingerprint.

Regioselectivity Target Engagement SAR

Optimal Research and Industrial Use Cases for Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate (CAS 917889-53-3) Based on Evidence


Medicinal Chemistry: Soft-Drug or Prodrug Candidate Development

Given the class-level evidence of esterase-labile phenyl benzoate esters conferring transient pharmacological activity, 917889-53-3 serves as a suitable scaffold for designing soft drugs targeting kinases, inflammatory pathways, or other intracellular targets. Its predicted high lipophilicity facilitates cell penetration, while enzymatic hydrolysis to an inactive acid metabolite (ΔcLogP ≈ 2.6) provides a built-in deactivation mechanism [1][2].

Crystallography and Solid-State Formulation Studies

The well-defined C—H⋯O hydrogen-bonded dimeric packing of 917889-53-3 makes it an ideal candidate for studying solid-state properties, polymorphism, and co-crystal formation. This contrasts with liquid or amorphous esters, enabling reproducible formulation development for in vitro assays or pre-clinical studies [1].

Regioselective Structure-Activity Relationship (SAR) Exploration

The 2-pyridylcarbonyl moiety is a key pharmacophoric element for metal chelation and hydrogen bonding. Researchers investigating kinase inhibitors or metalloenzyme modulators can use 917889-53-3 to probe the effect of regioisomerism (2- vs. 3-pyridyl) on target potency and CYP inhibition, as documented for aromatase and related enzymes [1][2].

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